Hexyl crotonate

描述

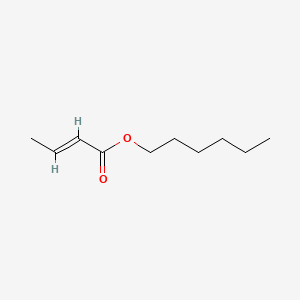

Structure

3D Structure

属性

IUPAC Name |

hexyl but-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h4,8H,3,5-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNHUHNWGVUEAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C=CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066455 | |

| Record name | 2-Butenoic acid, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19089-92-0, 16930-96-4 | |

| Record name | Hexyl 2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19089-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of Hexyl Crotonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl crotonate, also known as hexyl (E)-but-2-enoate, is an ester recognized for its characteristic fruity, green, and apple-like aroma.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information presented herein is intended to support research, development, and quality control activities involving this compound. This document details key physical and chemical data, presents standardized experimental protocols for their determination, and includes a logical workflow for property analysis.

Chemical Identity

-

IUPAC Name: hexyl but-2-enoate[1]

-

Synonyms: Hexyl (E)-crotonate, (E)-2-Butenoic acid hexyl ester, trans-Hexyl crotonate[2][3]

-

Molecular Weight: 170.25 g/mol [1]

-

CAS Registry Number: 19089-92-0, 1617-25-0 (Both numbers are reported for the (E)-isomer)[1][2]

-

Appearance: Colorless to pale yellow clear liquid.[3]

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions |

| Molecular Weight | 170.25 | g/mol | - |

| Boiling Point | 213 - 220 | °C | at 760 mmHg |

| Density | 0.880 - 0.895 | g/cm³ | at 25 °C |

| Refractive Index (nD) | 1.428 - 1.449 | - | at 20 °C |

| Flash Point | 88.89 - 89.4 | °C | Closed Cup |

| Vapor Pressure | 0.146 | mmHg | at 25 °C |

| Water Solubility | 52.1 (estimated) | mg/L | at 25 °C |

| Solubility | Insoluble in water and propylene glycol; Soluble in ethanol and most fixed oils. | - | - |

References for the data can be found in the search results.[1][2][3][4]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of liquid esters such as this compound are provided below.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Thiele tube

-

Thermometer (0-250 °C)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attachment

-

Heating mantle or Bunsen burner

-

Heat transfer fluid (e.g., mineral oil)

Procedure:

-

Fill the Thiele tube with a suitable heat transfer fluid to just above the side arm.

-

Add a few milliliters of this compound to the small test tube.

-

Place the capillary tube, with the sealed end uppermost, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immerse the assembly in the Thiele tube, with the heat transfer fluid level above the sample but below the opening of the test tube.

-

Gently heat the side arm of the Thiele tube.[5]

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[5] Record this temperature.

-

Record the atmospheric pressure at the time of the experiment.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used for the accurate determination of the density of a liquid.[6]

Apparatus:

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Water bath

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside of the pycnometer and weigh it (m₂).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound and bring it to the same temperature in the water bath.

-

Dry the exterior and weigh the filled pycnometer (m₃).

-

The density of this compound (ρ) is calculated using the following formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρwater where ρwater is the density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

An Abbe refractometer is a common instrument for measuring the refractive index of liquids.[7]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Soft lens tissue

-

Solvent for cleaning (e.g., ethanol or acetone)

Procedure:

-

Turn on the refractometer and the light source.

-

Circulate water from the constant temperature bath through the prisms of the refractometer to maintain a constant temperature (e.g., 20 °C).

-

Clean the surfaces of the measuring and illuminating prisms with a soft tissue and a suitable solvent.[7]

-

Using a dropper, apply a few drops of this compound to the surface of the lower prism.[8]

-

Close the prisms carefully.

-

Look through the eyepiece and adjust the coarse adjustment knob until the field of view is divided into a light and a dark section.

-

Sharpen the boundary line between the light and dark sections using the dispersion correction knob.

-

Use the fine adjustment knob to center the boundary line exactly on the crosshairs of the eyepiece.[8]

-

Read the refractive index value from the scale.

Determination of Solubility

A general procedure to estimate the solubility of an ester in water is as follows:

Apparatus:

-

Test tubes or vials with screw caps

-

Pipettes

-

Vortex mixer or shaker

-

Analytical balance

Procedure:

-

Prepare a series of test tubes or vials.

-

To each tube, add a known volume of distilled water (e.g., 10 mL).

-

Add progressively increasing, accurately weighed amounts of this compound to each tube.

-

Seal the tubes and agitate them vigorously using a vortex mixer or shaker for a prolonged period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

After agitation, allow the tubes to stand undisturbed to permit any undissolved ester to separate.

-

Visually inspect the tubes for the presence of a separate phase (undissolved liquid). The solubility lies between the concentration of the highest concentration clear solution and the lowest concentration solution showing phase separation.

-

For a more quantitative determination, the aqueous phase of the saturated solution can be carefully separated and analyzed by a suitable technique (e.g., gas chromatography) to determine the concentration of dissolved this compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physicochemical properties of this compound.

References

- 1. Buy this compound | 19089-92-0 [smolecule.com]

- 2. chemnet.com [chemnet.com]

- 3. (E)-hexyl crotonate, 1617-25-0 [thegoodscentscompany.com]

- 4. hexyl (E)-tiglate, 19089-92-0 [thegoodscentscompany.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 8. youtube.com [youtube.com]

Hexyl crotonate CAS number and molecular structure

An In-depth Technical Guide to Hexyl Crotonate

This technical guide provides a comprehensive overview of this compound, a key compound in the flavor and fragrance industry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and analytical characterization.

Core Compound Information

Chemical Identity:

-

Compound Name: this compound

-

Synonyms: (E)-2-Butenoic acid hexyl ester, hexyl (E)-but-2-enoate[1]

-

CAS Number: 1617-25-0[2]

-

Molecular Formula: C₁₀H₁₈O₂[1]

-

Molecular Weight: 170.25 g/mol [1]

Molecular Structure:

This compound is the ester formed from the condensation of crotonic acid and hexanol. The structure features a six-carbon hexyl group attached to the carboxyl group of crotonate. The crotonate moiety contains a double bond between the second and third carbon atoms, predominantly in the trans or (E) configuration, which is more stable.[1]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 213-215 °C (at 760 mmHg) | [2] |

| Flash Point | 88.89 °C (192.00 °F) TCC | [2] |

| Density | 0.885–0.891 g/mL (at 20°C) | [1] |

| Refractive Index | 1.438–1.440 (at 20°C) | [1] |

| Solubility | Insoluble in water; soluble in ethanol and most fixed oils.[1] | |

| Vapor Pressure | 0.146 mmHg (at 25 °C) (estimated) | [2] |

| logP (o/w) | 3.973 (estimated) | [2] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common and industrially significant method for synthesizing this compound is the Fischer esterification of crotonic acid with hexanol, using an acid catalyst.[1]

Materials:

-

Crotonic acid (1.0 eq)

-

Hexanol (1.2 eq)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 1-5 mol%) or p-Toluenesulfonic acid (PTSA)

-

Toluene (as solvent and for azeotropic removal of water)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or Soxhlet extractor with drying agent

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask, add crotonic acid, hexanol, and toluene.

-

While stirring, carefully add a catalytic amount of concentrated sulfuric acid.

-

Fit the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux. The toluene-water azeotrope will distill, and water will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Continue the reaction until the theoretical amount of water has been collected or the reaction is deemed complete by a suitable monitoring technique (e.g., TLC, GC). A typical reaction time is 4-5 hours.[3]

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.

Analytical Characterization

Infrared (IR) Spectroscopy:

The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. The key peaks include:

-

A strong C=O stretching vibration of the ester group around 1710 cm⁻¹.

-

A C=C stretching vibration of the α,β-unsaturated system around 1640 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The expected chemical shifts (δ) are:

-

~0.9 ppm: A triplet corresponding to the terminal methyl protons of the hexyl group.

-

~4.1–4.3 ppm: A triplet corresponding to the protons of the -OCH₂- group adjacent to the ester oxygen, which are deshielded.[1]

-

The vinylic protons of the crotonate moiety will appear in the region of ~5.8-7.0 ppm, with distinct coupling constants characteristic of the trans configuration.

Signaling Pathways and Experimental Workflows

The synthesis of this compound via Fischer esterification can be represented by the following logical workflow.

Caption: Workflow for the synthesis of this compound.

References

The Enigmatic Presence of Hexyl Crotonate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl crotonate, a fatty acid ester with a characteristic fruity and wine-like aroma, is a volatile organic compound (VOC) that contributes to the complex scent profiles of various plants. While not as extensively studied as other esters, its presence is significant in the chemical ecology of certain plant species, potentially playing a role in fruit ripening, defense mechanisms, and pollinator attraction. This technical guide provides an in-depth overview of the natural occurrence of this compound in plants, detailing the analytical methodologies for its detection and quantification, and exploring its biosynthetic origins.

Natural Occurrence of this compound

The presence of this compound, also referred to as hexyl 2-butenoate, has been identified in the volatile emissions of several plant species, most notably in fruits. Quantitative data, however, remains limited in the scientific literature. The following table summarizes the available quantitative data for this compound and related hexyl esters in various plant species. The inclusion of related esters provides a broader context for the occurrence of hexyl-derived volatiles.

| Plant Species | Cultivar(s) | Plant Part | Compound | Concentration (% of Total Volatiles) | Reference |

| Apple (Malus domestica) | Golden Delicious, Granny Smith, Red Delicious | Fruit | Hexyl 2-butenoate | 0.1 - 0.5% | [1] |

| Apple (Malus domestica) | Ruixue | Fruit | Hexyl isovalerate | 15.66% (at 180 DAFB) | [2] |

| Strawberry (Fragaria × ananassa) | Carezza | Fruit | Hexyl acetate | 8.11 µg/kg | [3] |

| Guava (Psidium guajava) | Red Suprema | Fruit | Hexyl acetate | Present (odor-active) | [4] |

| Pear (Pyrus communis) | Docteur Jules Guyot | Fruit | Hexyl acetate | Major volatile component | [5] |

DAFB: Days After Full Bloom

Biosynthesis of this compound in Plants

This compound, as a fatty acid ester, is synthesized in plants through the convergence of two major metabolic pathways: the fatty acid synthesis pathway (for the hexyl moiety) and a pathway providing the crotonyl moiety, likely derived from amino acid or carbohydrate metabolism. The final esterification step is catalyzed by alcohol acyltransferases (AATs).

The biosynthesis of the hexyl portion originates from acetyl-CoA in the plastids.[6][7][8] Through a series of condensation, reduction, dehydration, and further reduction reactions catalyzed by the fatty acid synthase (FAS) complex, a C6 acyl chain (hexanoyl-ACP) is formed.[6][7][8] This is then hydrolyzed and reduced to hexanol.

The crotonyl moiety (from crotonoyl-CoA) is believed to be derived from the metabolism of amino acids like lysine or from the β-oxidation of fatty acids. The precise pathway for crotonoyl-CoA formation in the context of volatile ester biosynthesis is an area of ongoing research.

Finally, an alcohol acyltransferase (AAT) enzyme catalyzes the esterification of hexanol with crotonoyl-CoA to form this compound.[2]

Below is a diagram illustrating a plausible biosynthetic pathway for this compound.

Experimental Protocols for the Analysis of this compound

The identification and quantification of this compound in plant tissues are primarily achieved through gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique.[9][10]

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and efficient method for extracting volatile and semi-volatile compounds from a sample matrix.

Materials:

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Headspace vials (e.g., 20 mL) with magnetic screw caps and PTFE/silicone septa

-

Heating block or water bath

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: A known weight of the plant material (e.g., fruit pulp, leaves) is placed into a headspace vial. For quantitative analysis, an internal standard is added.

-

Incubation and Extraction: The vial is sealed and placed in a heating block or water bath at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes) to allow the volatile compounds to equilibrate in the headspace. The SPME fiber is then exposed to the headspace for a set time (e.g., 20-40 minutes) to adsorb the analytes.

-

Desorption: The SPME fiber is withdrawn from the vial and immediately inserted into the heated injection port of the GC-MS, where the adsorbed volatile compounds are thermally desorbed onto the GC column.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates the desorbed volatile compounds based on their boiling points and polarity, and then detects and identifies them based on their mass-to-charge ratio.

Typical GC-MS Parameters:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped to 240°C at a rate of 5°C/min, and held for 5 minutes.

-

Mass Spectrometer: Electron impact (EI) ionization at 70 eV.

-

Mass Range: m/z 40-450.

Identification and Quantification:

-

Identification: Compounds are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.

The following diagram illustrates a typical experimental workflow for the analysis of plant volatiles.

Conclusion

This compound is a naturally occurring ester that contributes to the aroma profile of certain plants, particularly fruits. While quantitative data on its widespread occurrence is still emerging, established analytical techniques like HS-SPME-GC-MS provide robust methods for its detection and quantification. Understanding its biosynthetic pathway, rooted in fatty acid metabolism, opens avenues for future research into the genetic and enzymatic regulation of its production. For researchers in drug development and related fields, the study of such volatile compounds can offer insights into plant biochemistry and potential bioactive properties. Further investigation is warranted to fully elucidate the distribution and biological significance of this compound across the plant kingdom.

References

- 1. Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Study of Volatile Compounds and Expression of Related Genes in Fruit from Two Apple Cultivars during Different Developmental Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Changes in Volatile Compounds in Short-Term High CO2-Treated ‘Seolhyang’ Strawberry (Fragaria × ananassa) Fruit during Cold Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Odour-active compounds in guava (Psidium guajava L. cv. Red Suprema) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. azolifesciences.com [azolifesciences.com]

Spectroscopic Profile of Hexyl Crotonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for hexyl crotonate (hexyl (E)-but-2-enoate), a key fragrance and flavoring agent. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabulated format. Detailed experimental protocols for acquiring such spectra are also provided, alongside visualizations of spectroscopic workflows and fragmentation pathways to aid in data interpretation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

While a complete, high-resolution experimental spectrum is not publicly available, the following table is compiled from typical chemical shift values for similar structures and partial data. The deshielded protons are those adjacent to the ester oxygen, and the terminal methyl groups of the hexyl chain are also noted.[1]

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~6.9 | Doublet of quartets | ~15.6, ~6.9 |

| H-3 | ~5.8 | Doublet of quartets | ~15.6, ~1.8 |

| O-CH₂ -(CH₂)₄-CH₃ | ~4.1-4.3 | Triplet | ~6.7 |

| O-CH₂-CH₂ -(CH₂)₃-CH₃ | ~1.6 | Quintet | ~7.0 |

| O-(CH₂)₂-(CH₂ )₂-CH₂-CH₃ | ~1.3 | Multiplet | - |

| CH₃ -CH=CH-COO- | ~1.8 | Doublet | ~6.9 |

| O-(CH₂)₅-CH₃ | ~0.9 | Triplet | ~7.0 |

¹³C NMR (Carbon-13 NMR)

| Carbon | Chemical Shift (δ, ppm) |

| C =O | 167.1 |

| -CH=C H-COO- | 144.6 |

| -C H=CH-COO- | 123.5 |

| O-C H₂- | 64.4 |

| O-CH₂-C H₂- | 31.5 |

| O-(CH₂)₂-C H₂- | 28.7 |

| O-(CH₂)₃-C H₂- | 25.7 |

| O-(CH₂)₄-C H₂- | 22.6 |

| O-(CH₂)₅-C H₃ | 14.0 |

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl and carbon-carbon double bonds of the crotonate moiety.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Ester) | ~1710 | Strong, sharp absorption |

| C=C (Alkene) | ~1640 | Medium absorption |

| C-O (Ester) | ~1170 | Strong absorption |

| =C-H bend | ~980 | Strong, characteristic of trans-alkene |

Table 3: Mass Spectrometry (MS) Data

The following data were obtained from the NIST WebBook and represent the electron ionization (EI) mass spectrum of this compound.

| m/z | Relative Intensity (%) | Putative Fragment |

| 41 | 100.0 | [C₃H₅]⁺ |

| 69 | 85.0 | [C₄H₅O]⁺ |

| 85 | 40.0 | [C₅H₉O]⁺ |

| 43 | 35.0 | [C₃H₇]⁺ |

| 55 | 30.0 | [C₄H₇]⁺ |

| 113 | 15.0 | [M - C₄H₇]⁺ |

| 170 | 5.0 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., deuterochloroform, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to provide a reference signal at 0 ppm.

-

Instrumentation: The NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds between scans.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is required due to the lower natural abundance of ¹³C.

-

Data Processing: The raw free induction decay (FID) data is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹). Key absorption bands are identified and assigned to specific functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: The this compound sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: In the case of the data presented, electron ionization (EI) is used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z ratio often corresponds to the molecular ion ([M]⁺), and the other peaks represent fragment ions.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation of this compound

This diagram illustrates the proposed electron ionization fragmentation pattern of this compound, leading to the major observed ions in the mass spectrum.

Caption: Proposed EI fragmentation of this compound.

References

Hexyl Crotonate Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of hexyl crotonate in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound, this guide presents qualitative data for the target compound and quantitative data for structurally analogous esters to provide valuable insights for formulation development and experimental design.

Core Data Presentation: Solubility of this compound and Analogous Esters

The following table summarizes the known solubility of this compound and provides quantitative data for structurally similar esters, namely hexyl acetate and ethyl octanoate. This comparative data can be used to estimate the solubility behavior of this compound in similar solvent systems.

| Solvent | this compound (C10H18O2) | Hexyl Acetate (C8H16O2) | Ethyl Octanoate (C10H20O2) | Temperature (°C) | |---|---|---|---| | Water | Insoluble (Estimated: 52.1 mg/L)[1] | Sparingly soluble | Insoluble | 25 | | Propylene Glycol | Insoluble | Data not available | Data not available | Not specified | | Ethanol | Soluble[2] | Miscible | Soluble | Not specified | | Fixed Oils | Soluble[2] | Data not available | Data not available | Not specified | | Methanol | Soluble (by analogy) | Miscible | Soluble | Not specified | | Acetone | Soluble (by analogy) | Miscible | Soluble | Not specified | | Ethyl Acetate | Soluble (by analogy) | Miscible | Soluble | Not specified | | Hexane | Soluble (by analogy) | Miscible | Soluble | Not specified |

Note: "Soluble (by analogy)" indicates that while specific data for this compound is unavailable, its structural similarity to other esters suggests it is likely to be soluble in these common organic solvents. "Miscible" indicates that the substances are completely soluble in each other in all proportions.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a liquid solute, such as this compound, in an organic solvent. These protocols are based on established analytical techniques.

Gravimetric Method for Solubility Determination

This method directly measures the mass of the solute that can dissolve in a given amount of solvent to achieve a saturated solution.

Materials and Apparatus:

-

This compound

-

Selected organic solvent

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Evaporating dish

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved this compound is essential to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the solution to stand undisturbed at the constant temperature to let the excess solute settle.

-

To ensure complete separation of the undissolved liquid phase, centrifuge the sample at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette.

-

Transfer the aliquot to a pre-weighed evaporating dish.

-

Evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. Gentle heating may be applied if the solvent is not highly volatile, but care must be taken to avoid evaporation of the this compound.

-

Once the solvent is removed, place the evaporating dish in a drying oven at a temperature below the boiling point of this compound until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it on the analytical balance.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of aliquot in mL) * 100

-

UV/Vis Spectrophotometric Method for Solubility Determination

This method is suitable if the solute has a chromophore that absorbs light in the UV/Vis spectrum and the solvent is transparent in that region.

Materials and Apparatus:

-

This compound

-

Selected organic solvent (UV-grade)

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Thermostatic shaker or water bath

-

Centrifuge or syringe filters (0.45 µm)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (steps 1.1 and 1.2) to prepare a saturated solution of this compound at a constant temperature.

-

-

Sample Analysis:

-

Withdraw a sample of the clear supernatant.

-

If necessary, dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the (diluted) sample at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of this compound in the (diluted) sample.

-

If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the solubility in the saturated solution.

-

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Workflow for experimental solubility determination.

This guide provides a foundational understanding of this compound's solubility and offers detailed protocols for its experimental determination. For precise formulation work, it is recommended that researchers conduct their own solubility studies using the methodologies outlined above.

References

An In-depth Technical Guide on the Synthesis and Characterization of Hexyl (E)-but-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of hexyl (E)-but-2-enoate, an organic ester with applications in the flavor and fragrance industry. This document details the chemical properties, synthesis via Fischer esterification, and thorough characterization using various spectroscopic techniques.

Compound Identification and Properties

Hexyl (E)-but-2-enoate, also known as hexyl crotonate, is the ester formed from crotonic acid and hexanol.[1] Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₂[1][2] |

| Molecular Weight | 170.25 g/mol [1][2] |

| CAS Number | 19089-92-0[1][2] |

| Appearance | Colorless to pale yellow, clear liquid |

| Boiling Point | 213.00 to 215.00 °C @ 760.00 mm Hg[3] |

| Flash Point | 88.89 °C (192.00 °F) TCC[3] |

| Specific Gravity | 0.880 to 0.895 @ 25.00 °C |

| Refractive Index | 1.428 to 1.449 @ 20.00 °C |

| Solubility | Soluble in alcohol; sparingly soluble in water.[3] |

Synthesis of Hexyl (E)-but-2-enoate

The primary method for the synthesis of hexyl (E)-but-2-enoate is the Fischer esterification of (E)-but-2-enoic acid (crotonic acid) with hexan-1-ol, utilizing an acid catalyst.

Fischer Esterification Pathway

The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. The reaction equilibrium can be shifted towards the product side by using an excess of one of the reactants or by removing water as it is formed.

Caption: Fischer Esterification of Crotonic Acid and Hexanol.

Experimental Protocol

This protocol is a general procedure for Fischer esterification and should be adapted and optimized for specific laboratory conditions.

Materials:

-

(E)-but-2-enoic acid (crotonic acid)

-

Hexan-1-ol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (E)-but-2-enoic acid and a molar excess of hexan-1-ol (e.g., 1.5 to 2 equivalents).

-

Slowly and carefully, add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the limiting reactant) to the stirred mixture.

-

Heat the reaction mixture to reflux and maintain the temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure hexyl (E)-but-2-enoate.

Characterization of Hexyl (E)-but-2-enoate

A thorough characterization of the synthesized ester is crucial to confirm its identity and purity. The following are the expected results from various analytical techniques.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the vinyl protons of the crotonate moiety and the protons of the hexyl chain. The coupling constants of the vinyl protons will confirm the (E)-configuration. |

| ¹³C NMR | Resonances for the carbonyl carbon, the two vinylic carbons, and the six carbons of the hexyl group. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹), a band for the C=C stretch (around 1650 cm⁻¹), and C-H stretching and bending vibrations for the alkyl and vinyl groups. |

| Mass Spectrometry (EI) | The mass spectrum should show the molecular ion peak (M⁺) at m/z 170, along with characteristic fragmentation patterns of an ester. |

Experimental Workflow for Characterization

The following diagram illustrates the logical workflow for the characterization of the synthesized hexyl (E)-but-2-enoate.

Caption: Workflow for the Characterization of Hexyl (E)-but-2-enoate.

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional guidelines.

References

An In-depth Technical Guide on the Thermochemical Data for Hexyl Crotonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl crotonate (C₁₀H₁₈O₂) is an organic ester recognized for its characteristic fruity aroma, finding applications in the flavor and fragrance industry. Beyond its sensory properties, understanding its thermochemical characteristics is essential for process design, safety assessments, and exploring its potential in various chemical syntheses, including polymer chemistry where it can act as a latent crosslinker. This guide provides a summary of available estimated thermochemical data for this compound, detailed experimental protocols for the determination of such data, and a visualization of its synthesis pathway.

Data Presentation: Estimated Thermochemical Properties

| Property | Estimated Value | Unit | Method |

| Thermochemical Properties | |||

| Standard Enthalpy of Formation (Gas, 298.15 K) | -407.74 | kJ/mol | Joback |

| Standard Gibbs Free Energy of Formation (Gas, 298.15 K) | -120.51 | kJ/mol | Joback |

| Enthalpy of Vaporization (at Normal Boiling Point) | 49.27 | kJ/mol | Joback |

| Enthalpy of Fusion | 25.92 | kJ/mol | Joback |

| Physical Properties | |||

| Molecular Weight | 170.25 | g/mol | - |

| Normal Boiling Point | 531.41 (258.26 °C) | K | Joback |

| Critical Temperature | 712.45 | K | Joback |

| Critical Pressure | 2121.68 | kPa | Joback |

| Critical Volume | 645.0 | cm³/mol | Joback |

Note: The values presented are estimations and should be used with an understanding of the inherent limitations of the prediction method. For applications requiring high precision, experimental verification is recommended.

Experimental Protocols

The determination of accurate thermochemical data relies on precise calorimetric measurements. Below are detailed, generalized protocols for determining the key thermochemical properties of a liquid ester like this compound.

1. Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of formation can be derived from the experimentally determined enthalpy of combustion.

Objective: To measure the heat of combustion of this compound at constant volume.

Apparatus:

-

Isoperibol Bomb Calorimeter

-

Oxygen Cylinder with pressure regulator

-

Crucible (platinum or stainless steel)

-

Ignition wire (e.g., nichrome or platinum)

-

Pellet press (for solid samples, not required for liquid this compound)

-

High-precision balance (readable to ±0.1 mg)

-

Thermometer with high resolution (e.g., Beckmann thermometer or digital equivalent)

-

Deionized water

Procedure:

-

Calibration of the Calorimeter:

-

Accurately weigh approximately 1 g of a standard substance with a known heat of combustion (e.g., benzoic acid).

-

Place the standard in the crucible.

-

Cut a 10 cm piece of ignition wire, weigh it, and attach it to the electrodes of the bomb head, ensuring it is in contact with the sample.[5][6]

-

Carefully place the bomb head into the bomb cylinder and seal it.

-

Purge the bomb with oxygen to remove atmospheric nitrogen, then fill it with pure oxygen to a pressure of approximately 30 atm.[6][7]

-

Place the bomb in the calorimeter bucket containing a precisely known mass (e.g., 2000 g) of deionized water.[5][7]

-

Submerge the bucket in the calorimeter's insulating jacket, attach the ignition leads, and start the stirrer.

-

Allow the system to reach thermal equilibrium and record the initial temperature for several minutes to establish a baseline.

-

Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and then begins to fall.

-

Continue recording the temperature for a period to determine the rate of heat loss to the surroundings.

-

After the experiment, depressurize the bomb, clean it, and weigh the remaining piece of ignition wire.

-

Calculate the heat capacity of the calorimeter using the known heat of combustion of the standard.

-

-

Combustion of this compound:

-

Accurately weigh a sample of liquid this compound (approximately 0.8-1.0 g) in the crucible.

-

Follow the same procedure as for the calibration (steps 1.3 to 1.11).

-

Calculate the heat released during the combustion of this compound, making corrections for the heat of combustion of the ignition wire.

-

From the heat of combustion at constant volume (ΔU), calculate the enthalpy of combustion at constant pressure (ΔH) and subsequently the standard enthalpy of formation (ΔfH°).

-

2. Determination of Heat Capacity using Differential Scanning Calorimetry (DSC)

Objective: To measure the specific heat capacity of this compound as a function of temperature.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed sample pans (e.g., aluminum)

-

A reference material with a well-known heat capacity (e.g., sapphire)

-

High-precision balance

Procedure:

-

Baseline Calibration:

-

Place an empty, hermetically sealed sample pan in the sample position and another empty pan in the reference position.

-

Heat the DSC cell at a controlled rate (e.g., 10-20 °C/min) over the desired temperature range (e.g., -50 °C to 200 °C for this compound).[8][9] This provides the baseline heat flow difference between the two empty pans.

-

-

Sapphire Calibration:

-

Place a precisely weighed sapphire standard in the sample pan.

-

Run the same temperature program as the baseline measurement. The resulting curve represents the heat flow required to heat the sapphire.

-

-

Sample Measurement:

-

Accurately weigh a sample of this compound into a hermetically sealed pan.

-

Run the same temperature program as the baseline and sapphire measurements.

-

The specific heat capacity of the sample at a given temperature is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard at that temperature, after subtracting the baseline.[8] The calculation is typically performed by the instrument's software.

-

Mandatory Visualization

The most common method for synthesizing this compound is through the Fischer esterification of crotonic acid with hexanol, typically in the presence of an acid catalyst.[10]

Caption: Fischer esterification of crotonic acid and hexanol to produce this compound.

References

- 1. Joback method - Wikipedia [en.wikipedia.org]

- 2. Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.5.0 documentation [thermo.readthedocs.io]

- 3. EgiChem | Tools [egichem.com]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. ivypanda.com [ivypanda.com]

- 7. nsuworks.nova.edu [nsuworks.nova.edu]

- 8. mse.ucr.edu [mse.ucr.edu]

- 9. mdpi.com [mdpi.com]

- 10. Buy this compound | 19089-92-0 [smolecule.com]

Potential Biological Activities of Hexyl Crotonate: A Technical Guide

Abstract

Hexyl crotonate, the ester of hexanol and crotonic acid, is a compound primarily recognized for its organoleptic properties, lending it to applications in the flavor and fragrance industries. While direct, extensive research on its specific biological activities is notably limited, an analysis of structurally related compounds and derivatives of crotonic acid suggests potential, yet unverified, areas of biological effect. This technical guide synthesizes the available physicochemical data for this compound and explores the documented biological activities of related molecules, particularly extracts from the Croton plant genus, which are known for their anti-inflammatory and antioxidant properties. This document aims to provide a foundational resource for researchers, scientists, and drug development professionals by identifying the current knowledge gaps and outlining established experimental protocols relevant for future investigation into this compound's bioactivity.

Introduction to this compound

This compound (IUPAC name: hexyl (E)-but-2-enoate) is an organic ester characterized by a six-carbon hexyl chain attached to a crotonate group.[1] Its primary industrial application is as a flavoring and fragrance agent, valued for its sweet, fruity, and green aroma profile.[1] Despite its use in consumer products, the peer-reviewed literature lacks significant studies dedicated to its pharmacological effects. This guide serves to bridge this gap by presenting what is known and inferring potential activities from related compounds, thereby providing a rationale for future research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing experimental protocols, particularly for solubility and delivery in biological assays.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O₂ | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| Appearance | Colorless, oily liquid | [1] |

| Odor | Fruity, green, sweet, apple-like | [1][2] |

| Boiling Point | 213-215 °C @ 760 mmHg | [3] |

| Flash Point | 88.89 °C (192 °F) | [2][3] |

| Solubility | Insoluble in water; Soluble in ethanol and most fixed oils | [1] |

| CAS Number | 19089-92-0 | [1] |

Synthesis

This compound is typically synthesized via Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of crotonic acid with hexanol.[1] The equilibrium of the reaction is driven towards the product (ester) by removing water as it is formed or by using an excess of one of the reactants.[4]

Caption: Fischer esterification workflow for this compound synthesis.

Potential Biological Activities (Inferred from Related Compounds)

While data on this compound is scarce, the Croton genus is a rich source of compounds with documented pharmacological activities. These studies provide a logical starting point for investigating this compound.

Anti-Inflammatory Activity

Context from Croton Species: Extracts from various Croton species have demonstrated significant anti-inflammatory effects in preclinical models. For instance, a hydroalcoholic extract of Croton ciliatoglandulifer showed potent dose-dependent inhibition of inflammation in the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model. Similarly, an aqueous extract of Croton cuneatus also exhibited significant anti-inflammatory effects. These activities are often attributed to the presence of terpenoids and other phytochemicals that can modulate inflammatory pathways.

Relevance to this compound: The α,β-unsaturated carbonyl moiety in the crotonate structure is a Michael acceptor, a feature known to interact with biological nucleophiles, such as cysteine residues in proteins like Keap1 or NF-κB, which are key regulators of inflammatory and antioxidant responses. This structural alert suggests that this compound could potentially modulate these pathways, though this remains to be experimentally verified.

Caption: Logical diagram showing the research gap for this compound.

Antioxidant Activity

Context from Croton Species: Studies on Croton species frequently report antioxidant activity, often measured using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. This activity is typically linked to phenolic and flavonoid content within the plant extracts.

Relevance to this compound: As mentioned, the α,β-unsaturated ester structure in this compound could potentially interact with redox-sensitive pathways. The activation of the Nrf2-ARE pathway, for example, is a common mechanism for compounds containing Michael acceptors to upregulate endogenous antioxidant enzymes. This provides a testable hypothesis for this compound's potential antioxidant or, more accurately, cytoprotective effects.

Recommended Experimental Protocols

The following are detailed, generalized protocols for assays commonly used to determine the anti-inflammatory and antioxidant activities discussed above. These can be adapted for the specific investigation of this compound.

In Vivo Anti-Inflammatory Assay: TPA-Induced Mouse Ear Edema

This model is a standard for assessing topical anti-inflammatory agents.[5]

Principle: 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent phorbol ester that activates Protein Kinase C (PKC), triggering a downstream cascade involving the release of pro-inflammatory mediators (e.g., prostaglandins, leukotrienes) and neutrophil infiltration, resulting in acute, localized edema.[5] The efficacy of a test compound is measured by its ability to reduce this swelling.

Methodology:

-

Animals: Male CD-1 or Swiss mice (20-25g) are used.

-

Groups: Animals are divided into at least three groups:

-

Vehicle Control (e.g., Acetone or Ethanol).

-

Positive Control (e.g., Indomethacin, 0.5 mg/ear).

-

Test Group (this compound at various doses, dissolved in the vehicle).

-

-

Procedure:

-

A solution of TPA (e.g., 2.5 µg) in a solvent like ethanol (10 µL) is applied to the inner and outer surfaces of the right ear of each mouse.[6] The left ear serves as a non-inflamed control.

-

The test compound (this compound) or control is applied topically to the right ear shortly before or after TPA application.[6]

-

After a set period (typically 4-6 hours), mice are euthanized by cervical dislocation.[6]

-

A standard-sized circular punch (e.g., 7 mm diameter) is taken from both the treated (right) and untreated (left) ears.[6]

-

The weight of each ear punch is recorded immediately.

-

-

Data Analysis:

-

Edema is quantified as the difference in weight between the right and left ear punches.

-

The percentage inhibition of inflammation is calculated using the formula: % Inhibition = [1 - (Edema_Test / Edema_Control)] * 100

-

References

- 1. Buy this compound | 19089-92-0 [smolecule.com]

- 2. hexyl (E)-tiglate, 19089-92-0 [thegoodscentscompany.com]

- 3. (E)-hexyl crotonate, 1617-25-0 [thegoodscentscompany.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory Activity of Some Extracts and Isolates from Leonotis nepetaefolia on TPA-induced Edema Model [scielo.org.mx]

Hexyl Crotonate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for hexyl crotonate. It is intended for researchers, scientists, and professionals in the field of drug development who may work with this compound. This document synthesizes available data on the physicochemical properties, toxicological profile, and recommended handling procedures for this compound. Detailed methodologies for key toxicological assessments are presented, along with a discussion of the potential mechanisms of action. All quantitative data are summarized in tabular format for clarity and ease of comparison.

Chemical and Physical Properties

This compound, also known as hexyl (E)-2-butenoate, is an organic ester with a characteristic fruity, sweet, and green odor.[1] It is primarily used as a flavoring agent in food products and as a fragrance ingredient.[1] The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | hexyl but-2-enoate | [1] |

| Synonyms | Hexyl trans-2-butenoate, Hexyl (E)-2-butenoate | [1] |

| CAS Number | 19089-92-0 | [1] |

| Molecular Formula | C10H18O2 | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| Appearance | Colorless, oily liquid | [1] |

| Odor | Fruity, sweet, pear, pineapple, walnut | |

| Boiling Point | 213-215 °C @ 760 mmHg | [2] |

| Flash Point | 89 °C (192.2 °F) | |

| Density | 0.886–0.911 g/ml at 20°C | |

| Solubility | Insoluble in water; soluble in ethanol and most fixed oils. | [1] |

Toxicological Profile

This compound is considered to have low acute toxicity. However, as an α,β-unsaturated ester, it possesses the potential for reactivity and can be a skin and eye irritant.[1] The available toxicological data are summarized in the following table.

| Endpoint | Species | Route | Results | Reference |

| Acute Inhalation Toxicity | Rat | Inhalation | LC50 > 3.8 mg/L (4-hour exposure) | |

| Skin Irritation/Sensitization | Human | Dermal | No irritation or sensitization observed at 10% solution. | [3] |

| Genotoxicity | - | - | Not expected to be genotoxic based on read-across data. | [4] |

Acute Toxicity

Irritation and Sensitization

This compound is suspected to be a skin and eye irritant.[1] However, a human study on a 10% solution of this compound did not show any signs of irritation or sensitization.[3] It is important to note that the concentration and vehicle can significantly impact the irritant and sensitizing potential of a substance.

Genotoxicity

Based on data from read-across analogs, this compound is not expected to be genotoxic.[4]

Mechanism of Action and Signaling Pathways

This compound is an α,β-unsaturated ester. This class of compounds is known to exert biological effects through the Michael addition reaction, where the electrophilic β-carbon of the ester can react with nucleophiles, such as the thiol groups of cysteine residues in proteins.[5]

One of the key signaling pathways that can be modulated by α,β-unsaturated compounds is the Keap1-Nrf2 pathway.[6] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Electrophilic compounds like this compound can react with cysteine residues on Keap1, leading to a conformational change that allows Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes, including those involved in antioxidant defense and detoxification.[7]

Safety and Handling Precautions

Exposure Controls and Personal Protective Equipment (PPE)

Given the potential for skin and eye irritation, appropriate engineering controls and personal protective equipment should be used when handling this compound.

| Control Parameter | Recommendation |

| Engineering Controls | Work in a well-ventilated area. Use a chemical fume hood for procedures that may generate aerosols or vapors. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear chemically resistant gloves (e.g., nitrile, neoprene). Wear a lab coat or other protective clothing. |

| Respiratory Protection | Not typically required for small-scale laboratory use with adequate ventilation. If aerosols or vapors are generated, use a NIOSH-approved respirator with an organic vapor cartridge. |

| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[8] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention.[8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

This compound is a combustible liquid.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Vapors may form explosive mixtures with air. Thermal decomposition can produce carbon monoxide and carbon dioxide.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent entry into drains and waterways.

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

Storage and Handling

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Use only with adequate ventilation.

Experimental Protocols

Detailed experimental protocols for toxicological assessments are crucial for the interpretation and replication of safety data. Below are representative methodologies based on OECD guidelines for the types of studies relevant to this compound.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This test evaluates the potential of a chemical to cause skin irritation by assessing its cytotoxicity on a reconstructed human epidermis model (e.g., EpiDerm™).

-

Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated in assay medium.

-

Test Substance Application: The test substance (e.g., this compound) is applied topically to the surface of the epidermis. A positive control (e.g., 5% sodium dodecyl sulfate) and a negative control (e.g., phosphate-buffered saline) are run in parallel.

-

Exposure and Post-Exposure Incubation: Tissues are exposed to the test substance for a defined period (e.g., 60 minutes), after which the substance is removed by rinsing. The tissues are then incubated for a post-exposure period (e.g., 42 hours).[9]

-

Viability Assessment: Tissue viability is determined using a colorimetric assay, such as the MTT assay. The reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells is quantified spectrophotometrically.[9]

-

Data Interpretation: The viability of the test substance-treated tissues is expressed as a percentage of the negative control. A substance is classified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., 50%).[9]

Skin Sensitization: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study designed to assess the irritation and sensitization potential of a substance in human volunteers.[10][11]

-

Induction Phase: A patch containing the test substance (e.g., this compound at a specific concentration in a suitable vehicle) is applied to the skin of the subjects for a defined period (e.g., 24 hours). This is repeated multiple times (e.g., 9 applications over 3 weeks) on the same site. The site is scored for any irritation before each new application.[10]

-

Rest Phase: A rest period of approximately two weeks follows the induction phase to allow for the development of any potential sensitization.[10]

-

Challenge Phase: A challenge patch with the test substance is applied to a naive skin site (a site not previously exposed).[10]

-

Evaluation: The challenge site is evaluated for signs of an allergic reaction (e.g., erythema, edema) at specified time points (e.g., 48 and 72 hours) after patch removal.

-

Data Interpretation: A reaction at the challenge site that is more pronounced than any irritation observed during the induction phase is indicative of sensitization.[10]

Acute Inhalation Toxicity (OECD 436)

This method is used to determine the acute toxicity of a substance when inhaled.

-

Animal Model: Typically, young adult rats of a single strain are used.

-

Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period (e.g., 4 hours).

-

Concentration Levels: A series of concentrations are tested to determine the concentration that is lethal to 50% of the animals (LC50).

-

Observation Period: After exposure, the animals are observed for a period of up to 14 days for signs of toxicity and mortality. Body weight is monitored regularly.

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

-

Data Analysis: The LC50 value and its confidence intervals are calculated using appropriate statistical methods.

Occupational Exposure Limits

There are currently no specific occupational exposure limits (e.g., OSHA PEL, ACGIH TLV, NIOSH REL) established for this compound. In the absence of specific limits, it is prudent to handle this compound in a manner that minimizes all routes of exposure.

Conclusion

This compound is a combustible liquid with a low potential for acute toxicity via inhalation. It is a suspected skin and eye irritant, although a human study at a 10% concentration did not show irritation or sensitization. As an α,β-unsaturated ester, its biological activity is likely mediated through the Michael addition reaction, potentially affecting cellular signaling pathways such as the Keap1-Nrf2 system. Adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment and adequate ventilation, is essential to ensure safe handling. Further studies to determine the acute oral and dermal toxicity, as well as to confirm the specific mechanisms of action, would provide a more complete safety profile for this compound.

References

- 1. Food safety and quality: details [fao.org]

- 2. (E)-hexyl crotonate, 1617-25-0 [thegoodscentscompany.com]

- 3. hexyl (E)-tiglate, 19089-92-0 [thegoodscentscompany.com]

- 4. fragrancematerialsafetyresource.elsevier.com:443 [fragrancematerialsafetyresource.elsevier.com:443]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Chemical Activation of Nrf2 | PLOS One [journals.plos.org]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 9. An in vitro skin irritation test (SIT) using the EpiDerm reconstructed human epidermal (RHE) model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Hexyl Crotonate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl crotonate is an organic ester recognized for its characteristic sweet, fruity, and green apple-like aroma, finding applications in the flavor and fragrance industries.[1] Its synthesis is commonly achieved through the Fischer esterification of crotonic acid with hexanol in the presence of an acid catalyst. This document provides a detailed protocol for this synthesis, outlining the reaction conditions, purification methods, and expected outcomes. The Fischer-Speier esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[2][3][4] To favor the formation of the ester product, the equilibrium can be shifted to the right by using an excess of one of the reactants (typically the alcohol) or by removing the water as it is formed.[2][3]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | Crotonic Acid, 1-Hexanol | [1] |

| Catalyst | Sulfuric Acid (H₂SO₄) | [1][5] |

| Catalyst Loading | 1–5 mol% | [1] |

| Reaction Temperature | Reflux (approx. 100 °C) | [1] |

| Typical Reaction Time | 1-12 hours | [6] |

| Typical Yield | 75–85% | [1] |

| Yield with Water Removal | >90% | [1] |

| Boiling Point of this compound | 221-223 °C at 760 mmHg | |

| ¹H NMR (CDCl₃, ppm) | δ 7.01–6.92 (m, 1H), 5.87–5.83 (m, 1H), 4.11 (t, 2H), 1.88 (dd, 3H), 1.66–1.58 (m, 2H), 1.40–1.30 (m, 6H), 0.91 (t, 3H) | |

| ¹³C NMR (CDCl₃, ppm) | δ 167.1 (C=O), 144.6 (C=C), 122.9 (C=C), 64.4 (O-CH₂), 31.5, 28.7, 25.7, 22.6, 18.0, 14.0 | |

| IR (cm⁻¹) | ~1720 (C=O stretch), ~1655 (C=C stretch) |

Experimental Protocol

This protocol details the synthesis of this compound from crotonic acid and 1-hexanol using sulfuric acid as a catalyst.

Materials:

-

Crotonic acid

-

1-Hexanol

-

Concentrated sulfuric acid (98%)

-

Diethyl ether

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Distillation apparatus (for purification)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine crotonic acid and an excess of 1-hexanol (e.g., a 1:3 molar ratio).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-5 mol% relative to the crotonic acid) to the mixture while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath.[1][6] The reaction temperature should be maintained around 100 °C.[1] Allow the reaction to reflux for several hours (e.g., 4-12 hours) to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Extraction: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether to dilute the organic layer.

-

Washing:

-

Wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize any unreacted crotonic acid and the sulfuric acid catalyst.[7] Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.

-

Wash the organic layer with water.

-

Finally, wash the organic layer with a saturated sodium chloride solution (brine) to aid in the removal of water.

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified mechanism of Fischer esterification.

References

Application Notes and Protocols for the Preparation of Hexyl Crotonate via Transesterification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of hexyl crotonate, a valuable flavor and fragrance compound, through enzymatic and chemically catalyzed transesterification methods. The protocols are designed to be clear, concise, and reproducible for research and development applications.

Introduction

This compound is an ester known for its fruity and wine-like aroma, making it a significant component in the flavor and fragrance industry. While direct esterification of crotonic acid with hexanol is a common synthetic route, transesterification offers a milder and often more selective alternative. This document outlines two primary transesterification approaches: a green, enzymatic method using immobilized lipase and a robust, acid-catalyzed method employing a solid-phase resin catalyst.

Methods Overview

Two distinct and effective methods for the synthesis of this compound via transesterification are presented:

-

Enzymatic Transesterification using Immobilized Lipase (Novozym® 435): This method utilizes the highly selective and efficient biocatalyst Novozym® 435 (Candida antarctica lipase B immobilized on macroporous acrylic resin) to catalyze the transesterification of a lower alkyl crotonate (e.g., ethyl crotonate) with hexanol. This approach is characterized by its mild reaction conditions and high product purity.

-

Heterogeneous Acid-Catalyzed Transesterification using Amberlyst-15: This protocol employs Amberlyst-15, a strongly acidic ion-exchange resin, as a recyclable heterogeneous catalyst for the transesterification of methyl crotonate with hexanol. This method is advantageous due to the ease of catalyst separation and potential for continuous flow processes.

Method 1: Enzymatic Transesterification using Novozym® 435

This protocol details the synthesis of this compound from ethyl crotonate and hexanol catalyzed by the immobilized lipase, Novozym® 435. The enzymatic approach offers high selectivity and operates under mild conditions, minimizing byproduct formation.

Experimental Protocol

Materials:

-

Ethyl crotonate (≥98%)

-

1-Hexanol (≥99%)

-

Novozym® 435 (immobilized Candida antarctica lipase B)

-

Heptane (anhydrous, ≥99%)

-

Molecular sieves (3 Å, activated)

-

Sodium sulfate (anhydrous)

-